n-(4-Nitrophenyl)-n-nitrosoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Nitrophenyl)-N-nitrosoacetamide is an organic compound with the molecular formula C8H7N3O4 It is characterized by the presence of a nitroso group (-NO) and a nitrophenyl group (-C6H4NO2) attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(4-Nitrophenyl)-N-nitrosoacetamide can be synthesized through the reaction of 4-nitroaniline with nitrosyl chloride in the presence of acetic anhydride. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Nitroaniline} + \text{Nitrosyl chloride} + \text{Acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Nitrophenyl)-N-nitrosoacetamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitroso group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation: The compound can undergo oxidation reactions, potentially forming nitroso derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Reduction: Formation of N-(4-aminophenyl)-N-nitrosoacetamide.
Substitution: Formation of various substituted acetamides.
Oxidation: Formation of nitroso derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Nitrophenyl)-N-nitrosoacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(4-Nitrophenyl)-N-nitrosoacetamide involves its interaction with molecular targets through its nitroso and nitrophenyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular pathways and targets are still under investigation, but the compound’s reactivity suggests potential interactions with enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Nitrophenyl)acetamide: Lacks the nitroso group, making it less reactive in certain chemical reactions.
N-Nitroso-N-methylurea: Contains a nitroso group but differs in its overall structure and reactivity.
4-Nitroacetanilide: Similar in structure but lacks the nitroso group.
Uniqueness
N-(4-Nitrophenyl)-N-nitrosoacetamide is unique due to the presence of both nitroso and nitrophenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form reactive intermediates makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
10557-68-3 |
---|---|
Molekularformel |
C8H7N3O4 |
Molekulargewicht |
209.16 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)-N-nitrosoacetamide |
InChI |
InChI=1S/C8H7N3O4/c1-6(12)10(9-13)7-2-4-8(5-3-7)11(14)15/h2-5H,1H3 |
InChI-Schlüssel |
DQWCQNBLVSEOPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.